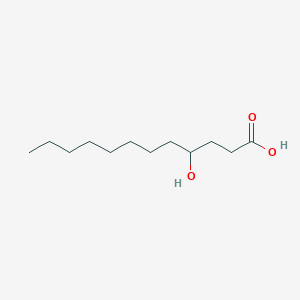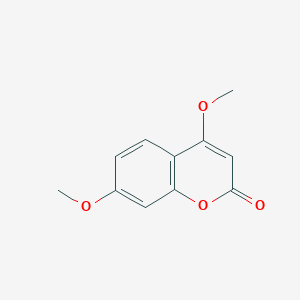
4,7-Dimethoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethoxycoumarin is a naturally occurring compound that belongs to the coumarin family. It is found in various plants and has been used in traditional medicine for its anticoagulant and anti-inflammatory properties. In recent years, 4,7-dimethoxycoumarin has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 4,7-dimethoxycoumarin is not fully understood, but it is believed to exert its biological effects through various pathways. It has been reported to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4,7-dimethoxycoumarin has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4,7-dimethoxycoumarin has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models of inflammation. In addition, 4,7-dimethoxycoumarin has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,7-dimethoxycoumarin in lab experiments is its availability and low cost. It can be easily synthesized and purified, making it a convenient compound to work with. However, one of the limitations of using 4,7-dimethoxycoumarin is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4,7-dimethoxycoumarin. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to elucidate the mechanism of action of 4,7-dimethoxycoumarin and its effects on various biological pathways. Finally, there is a need for the development of new synthesis methods and derivatives of 4,7-dimethoxycoumarin to improve its properties and potential applications.
Synthesemethoden
4,7-Dimethoxycoumarin can be synthesized through various methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Perkin reaction. The Pechmann condensation reaction is the most commonly used method, which involves the condensation of resorcinol and ethyl acetoacetate in the presence of a catalyst, such as sulfuric acid. The reaction yields 4,7-dimethoxycoumarin as the main product.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethoxycoumarin has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticoagulant effects. In addition, 4,7-dimethoxycoumarin has been found to have potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
17575-27-8 |
|---|---|
Produktname |
4,7-Dimethoxycoumarin |
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-7-3-4-8-9(14-2)6-11(12)15-10(8)5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
UOOULHJCQCLGGT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



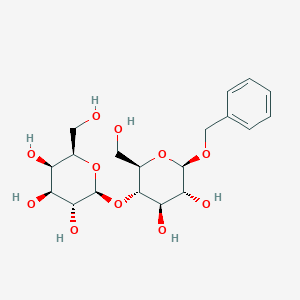
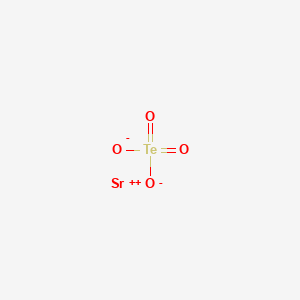
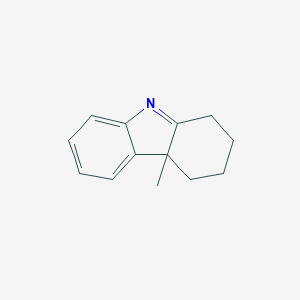
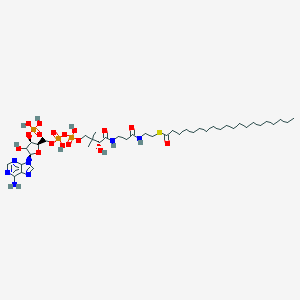
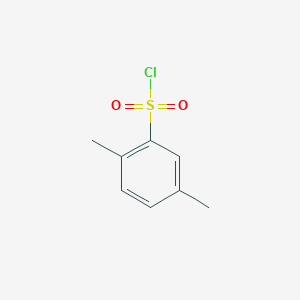
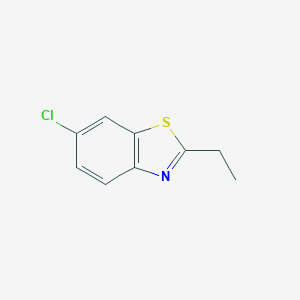
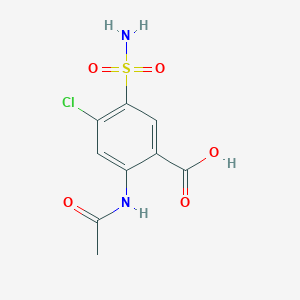
![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
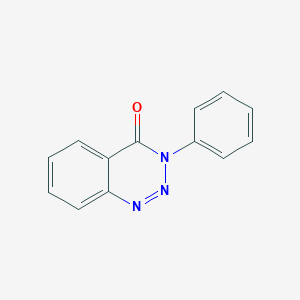
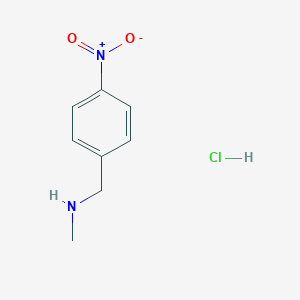
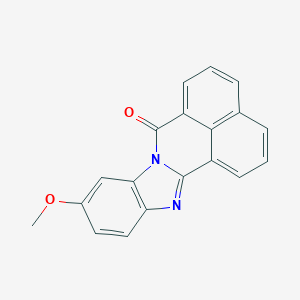
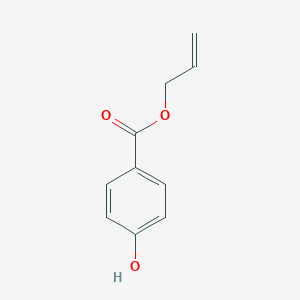
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)
